molecular formula C25H20ClN5O3 B2594444 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950286-56-3

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2594444
CAS No.: 950286-56-3
M. Wt: 473.92
InChI Key: AZJDUJMESQPXRK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzoxazole, a triazole, and an amide. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole and triazole rings, as well as the amide group. The presence of these functional groups could result in interesting electronic and steric effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and triazole rings could influence its solubility and stability .

Scientific Research Applications

Organic Synthesis and Antimicrobial Activities

Research into triazole derivatives, including structures closely related to the specified compound, has shown significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives demonstrating good to moderate activities against various microorganisms. This suggests the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Molecular Interaction Studies

Compounds with triazole and benzoxazole moieties have been studied for their interaction properties, such as π-hole tetrel bonding interactions. Ahmed et al. (2020) explored the synthesis, characterization, and interaction studies of triazole derivatives, providing insights into the molecular interactions that could be applicable for designing molecules with specific binding properties (Ahmed et al., 2020).

Antitumor and Antioxidant Activities

Gilava et al. (2020) synthesized triazolopyrimidines with notable biological and antioxidant activities, highlighting the therapeutic potential of triazole derivatives. This suggests that compounds like the one could be researched for their potential antitumor or antioxidant properties (Gilava et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Compounds featuring triazole structures have been evaluated for their enzyme inhibition capabilities, which is crucial for the development of therapeutic agents for diseases like diabetes and obesity. Bekircan et al. (2015) investigated novel heterocyclic compounds derived from triazole for their lipase and α-glucosidase inhibition, indicating potential applications in managing conditions related to enzyme activity (Bekircan et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Similar compounds have been found to have antiviral activity, suggesting that this compound could also have potential as an antiviral agent .

Future Directions

Given the potential biological activity of this compound, future research could focus on exploring its potential uses as a therapeutic agent. Additionally, further studies could investigate its physical and chemical properties, as well as its reactivity .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c1-3-33-20-11-8-18(9-12-20)27-25(32)23-15(2)31(30-28-23)19-10-13-22-21(14-19)24(34-29-22)16-4-6-17(26)7-5-16/h4-14H,3H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJDUJMESQPXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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